![molecular formula C22H21BrN2O3 B3645014 5-(4-bromophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide](/img/structure/B3645014.png)
5-(4-bromophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide
Overview
Description
5-(4-bromophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C22H21BrN2O3 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.07356 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-(4-bromophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide, also known as TCMDC-123781, is a compound of interest due to its potential biological activities, particularly in the field of antibacterial and anticancer research. This article provides a comprehensive review of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
- Molecular Formula : C22H21BrN2O3
- Molecular Weight : 441.3 g/mol
- IUPAC Name : 5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
- CAS Number : 1316619
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various multidrug-resistant pathogens. In a study evaluating antibacterial properties, TCMDC-123781 demonstrated significant activity against NDM-positive bacteria, particularly Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth dilution method, with results indicating that the compound exhibited a higher zone of inhibition compared to standard antibiotics like meropenem.
Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Acinetobacter baumannii | 18 | 10 | 20 |
Klebsiella pneumoniae | 15 | 15 | 30 |
Escherichia coli | 12 | 20 | 40 |
The docking studies revealed that the compound interacts favorably with the active site of the NDM-1 enzyme, suggesting that it could restore the activity of existing antibiotics against resistant strains by forming strong hydrogen bonds and hydrophobic interactions .
Anticancer Activity
In addition to its antibacterial properties, TCMDC-123781 has shown promise in cancer research. In vitro studies indicated that the compound inhibited cell proliferation in several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Study on Multidrug Resistance :
- Anticancer Evaluation :
Structure-Activity Relationship (SAR)
The structural modifications in TCMDC-123781 contribute significantly to its biological activity. The presence of the bromophenyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Furthermore, the morpholine moiety plays a vital role in enhancing solubility and bioavailability.
Properties
IUPAC Name |
5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-18-5-3-17(4-6-18)20-9-10-21(28-20)22(26)24-19-7-1-16(2-8-19)15-25-11-13-27-14-12-25/h1-10H,11-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVJNIBQBDWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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